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Compound of Interest

Compound Name: 2-Chloro-3-(methylthio)pyridine

CAS No.: 65753-48-2

Cat. No.: B1601357 Get Quote

Executive Summary
2-Chloro-3-(methylthio)pyridine is a bifunctional pyridine scaffold characterized by two

distinct electrophilic handles: a reactive chlorine at the C2 position and a sulfide moiety at the

C3 position. Its utility in drug discovery stems from its "chameleon-like" electronic properties;

the C3-sulfide can act as an electron donor in its native state or be oxidized to a

sulfoxide/sulfone to become a potent electron-withdrawing group (EWG), drastically altering the

reactivity of the C2-chloride toward nucleophilic aromatic substitution (

).

Electronic Structure & Reactivity Profile
The molecule features a push-pull electronic system that dictates its reactivity:

C2-Chloride (The Warhead): Activated by the adjacent pyridine nitrogen (

effect), this position is susceptible to

and oxidative addition (Pd-catalysis).

C3-Methylthio (The Modulator):

Native State (-SMe): Acts as a weak
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-acceptor but a strong

-donor. This resonance donation slightly deactivates the C2 position toward nucleophiles
compared to 2-chloropyridine.

Oxidized State (-S(O)Me / -SO

Me): Oxidation transforms this group into a strong EWG, significantly lowering the LUMO
energy of the pyridine ring and accelerating

at C2 by orders of magnitude.

Reactivity Map
The following diagram outlines the divergent pathways accessible from this core.
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Figure 1: Divergent synthetic pathways for 2-Chloro-3-(methylthio)pyridine.

Synthesis of the Core
While 2,3-dichloropyridine is commercially available, direct displacement with thiomethoxide

yields the wrong isomer (2-SMe-3-Cl) due to the higher reactivity of the C2 position. The field-

proven synthesis of the target isomer relies on Directed Ortho Metalation (DoM).
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Protocol: C3-Lithiation Route
Concept: The chlorine atom at C2 directs lithiation to the C3 position (ortho-lithiation) when

using a non-nucleophilic base like LDA at low temperatures.

Reagents: 2-Chloropyridine (1.0 eq), Lithium Diisopropylamide (LDA, 1.1 eq), Dimethyl

Disulfide (MeSSMe, 1.2 eq), THF (anhydrous).

Procedure:

Cool a solution of LDA in THF to

.

Add 2-chloropyridine dropwise. Stir for 1-2 hours to form the 2-chloro-3-lithiopyridine

species. Critical: Do not allow temperature to rise, or "halogen dance" isomerization may

occur.

Quench with dimethyl disulfide (MeSSMe).

Warm to room temperature and work up with aqueous

.

Outcome: Exclusive formation of 2-Chloro-3-(methylthio)pyridine.

Key Transformations & Methodologies
A. Nucleophilic Aromatic Substitution ( )
The C2-Cl is displaceable by primary and secondary amines, phenols, and thiols.

Challenge: The C3-SMe group is electron-donating by resonance, which raises the electron

density of the ring and slows down the attack of nucleophiles compared to 2-chloropyridine.

Solution: Use elevated temperatures (

), polar aprotic solvents (DMSO, NMP), or microwave irradiation. Acid catalysis (e.g., TFA)
can protonate the pyridine nitrogen, activating the ring.
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Standard Protocol (

with Aniline):

Parameter Condition

Solvent
DMSO or NMP (High dielectric constant
stabilizes the Meisenheimer complex)

| Base |

or DIPEA (2-3 equivalents) | | Temperature |

(Thermal) or

(Microwave, 15 min) | | Yield | Typically 70-90% |

B. Transition Metal Catalysis (Suzuki-Miyaura)
The C2-Cl bond is an excellent handle for Palladium-catalyzed cross-coupling.

Catalyst System:

with S-Phos or X-Phos is highly effective for sterically hindered or electron-rich chlorides.

is a robust alternative for standard boronic acids.

Insight: The C3-SMe group can poison Pd catalysts if the sulfur is unhindered. High catalyst

loading (5 mol%) or the use of bidentate ligands is recommended to prevent catalyst

sequestration.

C. Sulfur Oxidation (The Reactivity Switch)
Oxidizing the sulfide to a sulfoxide (SOMe) or sulfone (

) dramatically changes the molecule's behavior.

Reagent: mCPBA (meta-chloroperoxybenzoic acid) or Oxone.

Selectivity:
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*1.0 eq mCPBA,

: * Yields Sulfoxide.[1] This creates a chiral center at sulfur.

2.5 eq mCPBA, RT: Yields Sulfone.

Impact: The sulfone derivative is highly electrophilic. The C2-Cl becomes labile enough to be

displaced by weak nucleophiles (e.g., water/hydroxide) under mild conditions.

Case Study: Synthesis of Pyrido[2,3-d]thiazoles
A common application of this core is the synthesis of fused bicyclic systems found in kinase

inhibitors.

Pathway:

Starting Material: 2-Chloro-3-(methylthio)pyridine.

Step 1 (

): Displacement of Cl with hydrazine or a primary amine.

Step 2 (Cyclization): Reaction with a carbon electrophile (e.g., orthoformate, phosgene, or

aldehyde) to close the ring.

Note: If the SMe group is dealkylated (using NaSMe/DMF heat), the resulting thiol can

attack the C2 position intramolecularly if a leaving group is present, forming

thiazolopyridines.
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Figure 2: Simplified workflow for fused heterocycle synthesis.
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Commercial Availability & CAS Data: PubChem Compound Summary for CAS 65753-48-2.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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